

Acoziborole Clinical Safety Monitoring: Application Notes and Experimental Protocols

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Compound Focus: Acoziborole

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Drug Profile and Clinical Significance

Acoziborole (formerly SCYX-7158) represents a groundbreaking therapeutic advancement in the management of **gambiense human African trypanosomiasis** (gHAT), commonly known as sleeping sickness. This neglected tropical disease, caused by the protozoan parasite *Trypanosoma brucei gambiense*, remains fatal if untreated and primarily affects vulnerable populations in sub-Saharan Africa. As a **benzoxaborole-6-carboxamide** compound discovered through the Drugs for Neglected Diseases initiative (DNDi) drug discovery program, **acoziborole** possesses exceptional pharmacological properties including an extremely **long half-life of approximately 400 hours**, which enables sustained therapeutic exposure from a single oral dose [1]. This characteristic distinguishes it from previous HAT treatments that required prolonged administration regimens or hospitalization.

The clinical development of **acoziborole** addresses a critical unmet need in gHAT management by potentially enabling **complete oral administration** and **eliminating the requirement for systematic hospital admission** and **complex staging procedures** involving lumbar puncture [2]. The World Health Organization has established an ambitious target to interrupt HAT transmission by 2030, and **acoziborole** is considered a pivotal tool for achieving this goal due to its treatment simplification potential [1] [3]. The drug has demonstrated **concentration-dependent killing** of *T.b. gambiense* in preclinical models and adequate penetration through the blood-brain barrier, essential for treating late-stage meningoencephalitic disease [1] [2].

Table 1: Key Characteristics of **Acoziborole**

Parameter	Specification
Chemical Class	Benzoxaborole-6-carboxamide
Dosage Form	320 mg oral tablets
Recommended Dose	960 mg (3 tablets) single dose in fasted state
Half-life	~400 hours
Stage Coverage	Both early and late-stage gHAT
Special Populations	Pediatric formulation in development (ACOZI-KIDS)

Safety Data from Registered Trials

Efficacy and Safety Outcomes from Phase II/III Trials

The pivotal **Phase II/III clinical trial** (NCT03087955) demonstrated compelling evidence for **acoziborole's** efficacy and safety profile across 208 enrolled patients with gHAT, including 167 with late-stage disease. This multicenter, prospective, open-label, single-arm study conducted across ten hospitals in the Democratic Republic of the Congo and Guinea revealed a **treatment success rate of 95.2%** (159/167 patients) in late-stage gHAT at the 18-month follow-up endpoint, meeting its primary efficacy objective [2]. Notably, all 41 patients with early-stage or intermediate-stage disease achieved treatment success at 18 months, representing 100% efficacy in this cohort. The study employed **modified WHO criteria** for determining treatment success, requiring absence of trypanosomes in all body fluids and normalization of cerebrospinal fluid white blood cell counts where applicable throughout the 18-month follow-up period [2].

Safety assessment in this trial revealed a **favorable benefit-risk profile** for **acoziborole**. Among the 208 treated patients, 75% (155 patients) experienced treatment-emergent adverse events, though the majority were mild to moderate in severity. Crucially, only 14% of patients (29/208) experienced drug-related treatment-emergent adverse events, with the most common being **pyrexia** and **asthenia** [2]. All drug-related

adverse events were classified as mild or moderate, with no severe drug-related adverse events reported. The study documented four deaths during the trial period, but none were assessed as treatment-related by the investigators. This safety profile is particularly notable given that the study population included patients with advanced disease who might be expected to have greater susceptibility to adverse drug reactions.

Table 2: Safety Profile of **Acoziborole** from Clinical Trials

Safety Parameter	Incidence	Severity Assessment
Any Treatment-emergent AE	75% (155/208 patients)	Majority mild to moderate
Drug-related AEs	14% (29/208 patients)	All mild or moderate
Most Common Drug-related AEs	Pyrexia, Asthenia	Mild to moderate
Serious AEs	4 deaths reported	None treatment-related
Treatment Discontinuation	Not reported	Minimal based on retention

Safety in Special Populations and Seropositive Individuals

Recent studies have expanded safety evaluation beyond confirmed parasitological cases to include **seropositive individuals without parasitological confirmation**, a population crucial for elimination efforts. The **STROGHAT study** (NCT06356974), currently ongoing in the Democratic Republic of Congo, aims to evaluate the safety of **acoziborole** in approximately 1,208 seropositive subjects without requiring parasitological confirmation [1] [3]. This approach represents a paradigm shift in gHAT management, potentially enabling simplified "screen-and-treat" strategies that could significantly enhance elimination efforts by addressing the challenge of low sensitivity in current parasitological confirmation tests.

For **pediatric populations**, the **ACOZI-KIDS study** is systematically evaluating **acoziborole** safety and efficacy in children aged 1-14 years with gHAT [1]. Initial results from nine children weighing 30-40 kg treated with 640 mg of **acoziborole** demonstrated completion of 12-month follow-up without significant safety concerns, with continued recruitment planned for children weighing 10-40 kg. The inclusion of pediatric populations is essential for achieving comprehensive gHAT elimination, as children represent a

vulnerable demographic that has historically been excluded from initial drug development efforts for neglected tropical diseases.

Ongoing Safety Monitoring Initiatives

Novel Clinical Trial Designs for Safety Confirmation

The **STROGHAT study** represents an innovative approach to safety monitoring through its hybrid design as "a one-arm epidemiological study, with a nested phase IIIb, one-arm, open-label, non-randomized, multicentre clinical trial" [3]. This comprehensive study protocol integrates safety monitoring with effectiveness and feasibility assessments across a four-year implementation timeline in the endemic North Equateur region of the Democratic Republic of Congo. During the first three years, all identified parasitologically negative gHAT seropositive subjects receive **acoziBOROLE** treatment, while confirmed cases continue to receive standard of care. This design enables robust safety data collection in real-world elimination settings while maintaining ethical treatment standards for confirmed cases.

Another significant safety monitoring initiative is a **randomized, double-blind, placebo-controlled trial** (NCT05256017) specifically designed in response to recommendations from the WHO HAT elimination Technical Advisory Group [2]. This study aims to generate additional safety evidence through comparison of **acoziBOROLE** (n=900) versus placebo (n=300) in seropositive patients with negative parasitological assays. This rigorous methodology will provide high-quality evidence regarding the safety of extending **acoziBOROLE** treatment to seropositive individuals without parasitological confirmation, a strategy that could substantially accelerate elimination efforts but requires thorough safety evaluation in populations where not all individuals may actually harbor active infection.

Long-Term Follow-Up and Special Population Monitoring

The **ACOZI-KIDS study** employs a **weight-tiered dosing strategy** with extended safety follow-up periods aligned with standard gHAT treatment assessment protocols [1]. Pediatric patients receive doses adjusted to weight categories (10-20 kg, 20-30 kg, 30-40 kg) and undergo comprehensive safety monitoring throughout 12-month post-treatment follow-up. This careful dose escalation approach in pediatric populations reflects

standard methodology for ensuring drug safety in vulnerable populations, with close monitoring for any age-specific adverse events or laboratory abnormalities.

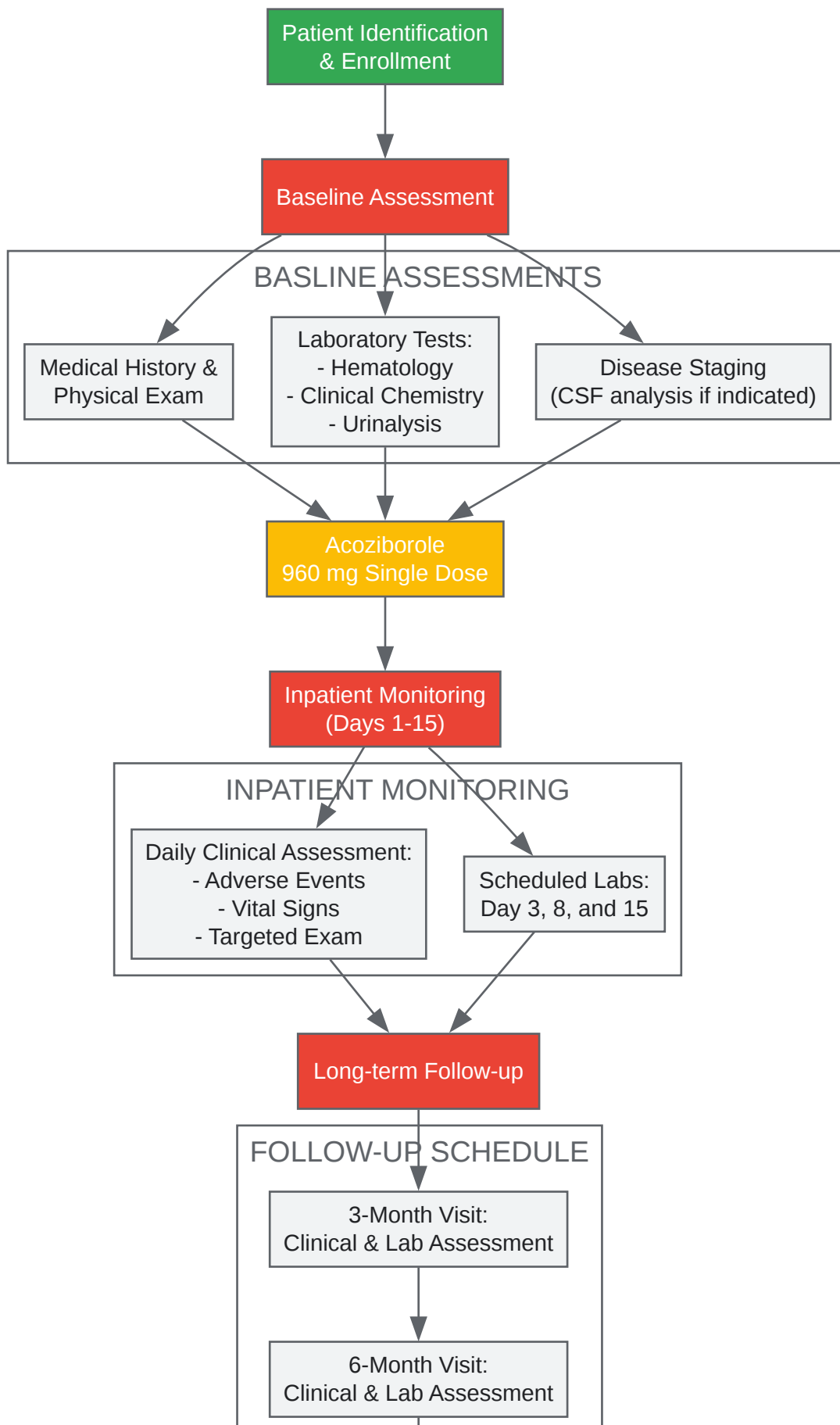
For all clinical trials involving **acoziborole**, the **long duration of follow-up** (12-18 months) represents a particular strength in safety monitoring, especially considering the drug's prolonged half-life of approximately 400 hours [1] [2]. This extended observation period allows for detection of potential delayed adverse events that might be missed in shorter trials, while also providing comprehensive efficacy assessment through sufficient time to identify potential treatment failures or relapses. The systematic collection of **serial laboratory parameters**, including hematology, clinical chemistry, and urinalysis, at multiple timepoints throughout these extended follow-up periods generates robust longitudinal safety data.

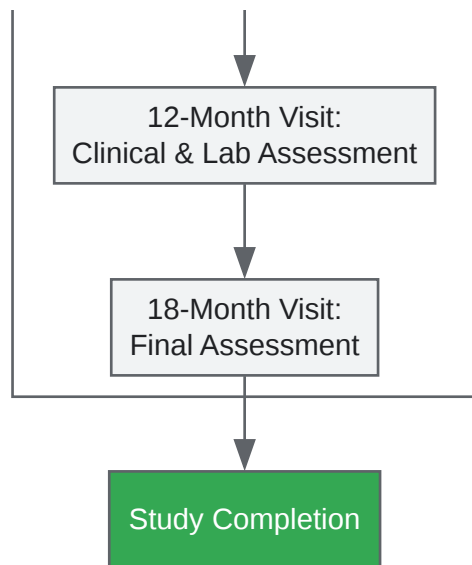
Recommended Safety Monitoring Protocol

Clinical and Laboratory Safety Assessment

Based on established methodologies from completed and ongoing **acoziborole** clinical trials, a comprehensive safety monitoring protocol should be implemented in both research and potential future implementation settings. The recommended framework includes **baseline assessment** comprising complete medical history, physical examination, vital signs, Karnofsky performance status scoring, and comprehensive laboratory testing (hematology, clinical chemistry, urinalysis) [2]. For patients with confirmed gHAT, cerebrospinal fluid analysis including white blood cell count and trypanosome detection is recommended for staging purposes, though this may be omitted in seropositive individuals without parasitological confirmation in line with evolving "screen-and-treat" strategies.

Post-treatment monitoring should include **in-hospital observation for at least 15 days** after **acoziborole** administration, with daily assessment for adverse events, vital sign measurement, and targeted physical examination [2]. Systematic laboratory safety assessment should be performed at days 3, 8, and 15 post-treatment, followed by **long-term follow-up visits** at 3, 6, 12, and 18 months after treatment. At each follow-up visit, patients should undergo complete clinical assessment including targeted symptom evaluation, physical examination, and laboratory testing. This extended monitoring framework aligns with WHO recommendations for gHAT treatment assessment and accommodates the long half-life of **acoziborole**.





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Figure 1: Comprehensive Safety Monitoring Workflow for **Acoziborole** Clinical Trials

Specific Monitoring Parameters and Documentation

Adverse event monitoring should utilize standardized grading systems such as the Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events, with specific attention to pyrexia, asthenia, and other commonly reported events. All adverse events should be documented with detailed information regarding time of onset, duration, severity, relationship to study treatment, required interventions, and outcome. **Serious adverse events** require immediate reporting to relevant regulatory authorities, ethics committees, and study sponsors within 24 hours of awareness, with comprehensive follow-up until resolution.

Laboratory safety monitoring should include complete blood count with differential, comprehensive metabolic panel (including liver function tests and renal function parameters), and urinalysis with microscopy if clinically indicated. Protocol-defined stopping rules should be established for significant laboratory abnormalities, such as Grade 3 or 4 elevations in transaminases or creatinine according to standardized toxicity grading scales. The table below outlines key laboratory parameters for systematic monitoring based on established protocols from **acoziborole** clinical trials.

Table 3: Laboratory Safety Monitoring Parameters and Schedule

Laboratory Parameter	Baseline	Day 3	Day 8	Day 15	3 Months	6 Months	12 Months	18 Months
Hematology	✓	✓	✓	✓	✓	✓	✓	✓
Liver Function Tests	✓	✓	✓	✓	✓	✓	✓	✓
Renal Function Tests	✓	✓	✓	✓	✓	✓	✓	✓
Electrolytes	✓	✓	✓	✓	✓	✓	✓	✓
Urinalysis	✓			✓	✓	✓	✓	✓
CSF Analysis	✓*				✓*	✓*	✓*	✓*

Note: CSF analysis primarily for confirmed gHAT cases at baseline and for efficacy assessment at follow-up; may be omitted in seropositive individuals without parasitological confirmation.

Pharmacovigilance in Implementation Settings

As **acoziborole** transitions from clinical development to potential wider implementation, **robust pharmacovigilance systems** will be essential for continued safety monitoring in real-world settings. This is particularly important given the potential future use in "screen-and-treat" strategies where treatment may be administered based solely on serological results without parasitological confirmation. Recommended pharmacovigilance activities include establishment of **regional pharmacovigilance centers** in endemic areas, training of healthcare workers on **acoziborole**-specific safety monitoring, implementation of **simplified adverse event reporting tools** appropriate for resource-limited settings, and development of **active surveillance systems** in high-prevalence regions.

The **STROGHAT study** protocol incorporates several relevant approaches that could inform future pharmacovigilance implementation, including **costing analysis** of monitoring activities and **prospective evaluation** of screening and diagnostic test performance [3]. Integration of safety monitoring within existing national HAT control programs will be essential for sustainable post-marketing surveillance, leveraging the

infrastructure and expertise already established in endemic countries while building capacity for expanded pharmacovigilance activities.

Conclusion and Future Directions

Acoziborole represents a potentially transformative therapeutic advancement for gambiense human African trypanosomiasis, with the capacity to significantly strengthen elimination efforts through its single-dose oral administration and stage-independent efficacy. The **comprehensive safety database** generated from clinical trials to date demonstrates a favorable benefit-risk profile, with predominantly mild to moderate adverse events and no treatment-related serious adverse events or mortality observed. The **ongoing safety studies** including STROGHAT and ACOZI-KIDS will provide additional critical evidence regarding use in seropositive individuals without parasitological confirmation and pediatric populations, respectively.

The recommended safety monitoring protocol outlined in this document provides a framework for ensuring continued systematic evaluation of **acoziborole** safety in both research and potential implementation settings. As elimination efforts progress and case numbers decline, the **risk-benefit consideration** may increasingly favor simplified treatment approaches that prioritize accessibility and implementation feasibility, while maintaining essential safety standards. Future research directions should include continued evaluation of **acoziborole** in "screen-and-treat" strategies, assessment of special populations such as pregnant women, and monitoring of potential resistance development as implementation expands.

With its promising therapeutic profile and ongoing rigorous safety evaluation, **acoziborole** holds significant potential to contribute substantially to achieving the WHO 2030 target for interruption of gHAT transmission, potentially representing the last drug development needed for sustainable elimination of this neglected tropical disease.

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